Phlorizin dihydrate

Catalog No.
S1533255
CAS No.
7061-54-3
M.F
C13H12ClNOS2
M. Wt
297.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phlorizin dihydrate

CAS Number

7061-54-3

Product Name

Phlorizin dihydrate

IUPAC Name

5-[(3-chlorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C13H12ClNOS2

Molecular Weight

297.8 g/mol

InChI

InChI=1S/C13H12ClNOS2/c1-8(2)15-12(16)11(18-13(15)17)7-9-4-3-5-10(14)6-9/h3-8H,1-2H3

InChI Key

PTUQHHHUGYXBPD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O.O.O

Solubility

1 mg/mL at 22 °C

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=S

Isomeric SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

Phlorizin dihydrate is a natural compound found in various plants, including apple trees (Malus domestica) and cranberries (Vaccinium macrocarpon) []. It has gained significant interest in scientific research due to its diverse biological activities, primarily focusing on its potential applications in diabetes management, cancer research, and UV protection.

Diabetes Management

Phlorizin dihydrate acts as a competitive inhibitor of sodium-dependent glucose transporters (SGLT1 and SGLT2) in the kidneys []. These transporters are responsible for reabsorbing glucose from the filtrate back into the bloodstream. By inhibiting them, phlorizin dihydrate increases the excretion of glucose in the urine, potentially lowering blood sugar levels. Studies have shown that phlorizin dihydrate exhibits anti-diabetic effects in animal models, suggesting its potential as a therapeutic agent for type 2 diabetes []. However, further research is needed to determine its efficacy and safety in human clinical trials.

Cancer Research

Studies have explored the potential anti-tumorigenic properties of phlorizin dihydrate. Its mechanism of action in this context is not fully understood, but it might involve inhibiting the activity of protein kinase C (PKC), an enzyme involved in cell proliferation and survival []. Additionally, phlorizin dihydrate has been shown to activate tyrosinase, an enzyme involved in melanin production, which may offer some protection against UV-induced skin cancer []. While these findings are promising, further research is required to elucidate the underlying mechanisms and translate these observations into clinical applications.

Phlorizin dihydrate is a glucoside derived from phloretin, classified as a dihydrochalcone. Its chemical formula is C21H28O122H2O\text{C}_{21}\text{H}_{28}\text{O}_{12}\cdot 2\text{H}_{2}\text{O}, indicating the presence of two water molecules in its crystalline structure. This compound appears as a white solid, although it may exhibit yellowing due to impurities. Phlorizin dihydrate is sparingly soluble in cold water and ether but dissolves readily in hot water and ethanol. It is primarily extracted from the bark of unripe apple trees (Malus domestica), where it occurs alongside other polyphenols such as quercetin and catechin .

Phlorizin dihydrate acts as a selective inhibitor of sodium-glucose cotransporter (SGLT) proteins, particularly SGLT1 and SGLT2, located in the kidneys []. These transporters are responsible for reabsorbing glucose from the filtrate back into the bloodstream. By blocking these transporters, phlorizin increases urinary glucose excretion, leading to a reduction in blood sugar levels.

  • Ingestion: Oral consumption of phlorizin can cause gastrointestinal issues due to its laxative effect.
  • Respiratory irritation: Inhalation of phlorizin dust may irritate the respiratory tract.

Phlorizin dihydrate undergoes hydrolysis in aqueous solutions, leading to the formation of phloretin and glucose. This reaction highlights its potential instability in certain conditions, particularly when exposed to prolonged water contact. The hydrolysis process can be represented as follows:

PhlorizinH2OPhloretin+Glucose\text{Phlorizin}\xrightarrow{\text{H}_2\text{O}}\text{Phloretin}+\text{Glucose}

Additionally, phlorizin acts as an inhibitor of sodium-glucose transporters SGLT1 and SGLT2, which are responsible for glucose reabsorption in the kidneys. The inhibition mechanism involves competition with D-glucose for binding sites on these transporters .

Phlorizin dihydrate exhibits significant biological activity, particularly as an inhibitor of sodium-glucose cotransporters SGLT1 and SGLT2. This property makes it relevant in diabetes research, as it reduces renal glucose reabsorption, thereby lowering blood glucose levels. Although phlorizin was once considered for therapeutic use in type 2 diabetes management, its clinical application has diminished due to its rapid conversion to phloretin in the gastrointestinal tract upon oral administration .

In experimental settings, phlorizin has been shown to induce glycosuria (the excretion of glucose in urine) by blocking glucose reabsorption mechanisms within the renal system .

Phlorizin dihydrate can be synthesized through various methods, including:

  • Extraction from natural sources: The primary method involves extracting phlorizin from the bark of apple trees or other related species.
  • Chemical synthesis: Laboratory synthesis may involve glycosylation reactions where phloretin is reacted with glucose derivatives under acidic or enzymatic conditions to form the glycoside linkage characteristic of phlorizin.

These methods allow for the production of phlorizin dihydrate for both research and potential therapeutic applications.

Phlorizin dihydrate has several applications, particularly in pharmacology and biochemistry:

  • Diabetes research: As a sodium-glucose transporter inhibitor, it serves as a model compound for studying glucose metabolism and the development of diabetes treatments.
  • Phytochemical studies: Its presence in various plant species makes it a subject of interest in studies related to plant secondary metabolites and their health benefits.
  • Experimental models: Phlorizin is often used in animal models to investigate the effects of glucose transport inhibition on metabolic processes .

Research on phlorizin dihydrate has highlighted its interactions with various biological systems:

  • Sodium-glucose transporters: As an inhibitor, it competes with glucose for binding sites on SGLT1 and SGLT2, influencing glucose absorption and metabolism.
  • Drug interactions: Studies have explored how phlorizin may affect the pharmacokinetics of other medications that rely on similar transport mechanisms.
  • Metabolic pathways: It has been implicated in altering metabolic pathways associated with carbohydrate metabolism, which could have broader implications for metabolic syndrome research .

Several compounds share structural or functional similarities with phlorizin dihydrate. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
PhloretinDihydrochalconeAglycone form of phlorizin; more bioactive but less soluble.
EmpagliflozinSodium-glucose cotransporter inhibitorSelective SGLT2 inhibitor used clinically for diabetes treatment.
CanagliflozinSodium-glucose cotransporter inhibitorAnother selective SGLT2 inhibitor; more potent than phlorizin.
DapagliflozinSodium-glucose cotransporter inhibitorUsed for type 2 diabetes; similar mechanism but improved pharmacokinetics.

Uniqueness of Phlorizin Dihydrate

Phlorizin dihydrate's uniqueness lies in its natural origin and dual role as both a phytochemical and a pharmacological agent. Unlike synthetic analogs like empagliflozin or canagliflozin, which are designed for specific therapeutic effects, phlorizin represents a naturally occurring compound that has been historically significant in diabetes research. Its hydrolysis to phloretin also distinguishes it from purely synthetic compounds that do not undergo such transformations.

Physical Description

Off-white powder; [ChromaDex MSDS]
Solid

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Exact Mass

297.0048840 g/mol

Monoisotopic Mass

297.0048840 g/mol

Heavy Atom Count

18

Melting Point

110.0 °C

UNII

CU9S17279X

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Phlorizin
Etozolin

Dates

Modify: 2023-08-15

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